
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one
Description
3-Amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one is a bicyclic heterocyclic compound featuring an indole-2-one core substituted with amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups at positions 3 and 6, respectively. The amino and dimethylamino substituents enhance its polarity and hydrogen-bonding capacity, which may influence its bioavailability and target interactions.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H13N3O/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11/h3-5,9H,11H2,1-2H3,(H,12,14) |
InChI Key |
DGFGYRXCDBUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and other heterocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
Scientific Research Applications
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one serves as a building block for synthesizing complex organic molecules. Studies indicate that it exhibits a variety of biological activities and has been studied for its potential in influencing various cellular pathways through interactions with specific enzymes and receptors.
Antimicrobial Activity
Research suggests that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. One study tested the compound 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride against various bacterial strains, showing significant inhibition.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The indole structure is frequently associated with anticancer properties. Studies have demonstrated that compounds similar to 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A related study highlighted a series of indole derivatives that showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging evidence suggests that indole derivatives can exhibit neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases. Specifically, they may act as GABAergic agents, which could be beneficial in conditions like epilepsy and anxiety disorders.
Case Studies
- Study on Antimicrobial Efficacy: A study confirmed the efficacy of indole derivatives against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Cancer Cell Line Testing: In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.
- Neuroprotective Assessment: An investigation into the neuroprotective effects of related indole compounds revealed their ability to inhibit oxidative stress-induced neuronal cell death, pointing towards their potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one and related indole derivatives:
Key Findings and Discussion
Structural and Electronic Effects
- Amino vs. Hydroxy Substituents: The amino group in the target compound provides basicity and hydrogen-bonding capacity, contrasting with the hydroxy group in 3-hydroxy-2-phenyl-2,3-dihydro-1H-indol-1-one, which offers acidity but reduced nucleophilicity .
- Dimethylamino Positioning: The dimethylamino group at C6 (target compound) versus C3 () alters electron distribution. The C6 position may reduce steric hindrance compared to C3-substituted analogs .
- Conjugation Effects : Compounds with conjugated systems, such as the methylidene group in , exhibit redshifted UV-Vis absorption, useful in photophysical applications .
Biological Activity
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one, also known as its dihydrochloride salt, is a synthetic organic compound belonging to the indole derivative class. Its unique structural features, including an amino group at the third position and a dimethylamino group at the sixth position of the indole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- Structure : The compound features a bicyclic structure with an indole ring fused with a carbonyl group.
Biological Activities
Research indicates that this compound dihydrochloride exhibits significant biological activities, including:
- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. Its antioxidant properties may play a crucial role in mitigating neurodegenerative conditions.
- Antiproliferative Activity : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cellular pathways that regulate cell cycle progression and apoptosis.
- Anti-inflammatory Properties : Preliminary research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
The precise mechanisms by which this compound exerts its biological effects involve interactions with specific enzymes and receptors. Notably:
- Enzyme Interaction : The compound has shown binding affinity to various enzymes involved in metabolic pathways. For instance, it has been associated with inhibition of lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis .
- Receptor Modulation : Interaction studies indicate that this compound may modulate the activity of specific receptors related to neurotransmission and inflammatory processes.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Structural Analogues
Several compounds share structural similarities with this compound, which may provide insights into its biological activity:
Compound Name | Structural Feature |
---|---|
3-amino-6-methoxy-2,3-dihydro-1H-indol-2-one | Contains a methoxy group instead of dimethylamino |
3-amino-6-hydroxy-2,3-dihydro-1H-indol-2-one | Contains a hydroxy group instead of dimethylamino |
3-amino-6-ethylamino-2,3-dihydro-1H-indol-2-one | Contains an ethylamino group instead of dimethylamino |
These analogues help elucidate the structure–activity relationship (SAR) and guide future drug design efforts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with indole derivatives functionalized at the 6-position. Catalytic methods using p-toluenesulfonic acid (p-TSA) have demonstrated efficiency in forming the indol-2-one scaffold under mild conditions (60–80°C, 4–6 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and catalyst loading (5–10 mol%) to improve yields (reported up to 85%). Post-synthetic modifications, such as dimethylamino group introduction via reductive amination, require controlled pH (7–9) and inert atmospheres to prevent side reactions.
Q. How can spectroscopic techniques such as NMR and IR be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons (H-4, H-5, H-7) appear as distinct signals in the δ 6.8–7.2 ppm range, while the dimethylamino group (–N(CH₃)₂) shows a singlet at δ 2.8–3.1 ppm. The NH₂ group (C3) resonates as a broad singlet at δ 4.5–5.0 ppm .
- ¹³C NMR : The carbonyl carbon (C2) appears at δ 170–175 ppm, with aromatic carbons in the δ 110–135 ppm range.
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) confirm the indol-2-one core and amino groups .
Q. What are the key considerations when designing in vitro assays to evaluate the antimicrobial potential of this indole derivative?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin). Solubility challenges in aqueous media can be addressed using DMSO (≤1% v/v) . Include cytotoxicity assays (e.g., SRB assay ) to differentiate antimicrobial activity from general cytotoxicity.
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity results observed in different cell lines for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines (e.g., NCI-60 panel) to identify lineage-specific sensitivities.
- Mechanistic Profiling : Use transcriptomics or proteomics to correlate activity with pathway activation (e.g., apoptosis markers like caspase-3).
- Metabolic Stability : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
Q. How can computational modeling approaches be applied to predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high binding affinity (ΔG ≤ –8 kcal/mol).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the C2 carbonyl group) using Schrödinger’s Phase .
- QSAR Models : Corrogate substituent effects (e.g., dimethylamino vs. hydroxy groups) on bioactivity using datasets from analogs .
Q. What experimental approaches are recommended for investigating the role of the dimethylamino group in modulating the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : Compare partition coefficients (shake-flask method) of the parent compound and its de-methylated analog to assess lipophilicity changes.
- CYP450 Inhibition Assays : Evaluate metabolic stability using human liver microsomes and LC-MS/MS quantification.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction differences .
Q. What methodologies are suitable for conducting structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replacing dimethylamino with piperazinyl or morpholino groups) .
- Biological Testing : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for target engagement) to rank analog potency.
- Data Analysis : Apply cluster analysis or principal component analysis (PCA) to correlate structural features (e.g., electron-donating groups at C6) with activity trends .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values), validate assays using orthogonal methods (e.g., ATP-based viability assays vs. SRB protein quantification ).
- Synthesis Optimization : Design of experiments (DoE) with variables like temperature, solvent, and catalyst loading can identify optimal conditions via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.